molecular formula C9H12N4O3 B14002773 3-(2-hydroxyethyl)-1,7-dimethylpurine-2,6-dione CAS No. 7501-74-8

3-(2-hydroxyethyl)-1,7-dimethylpurine-2,6-dione

Cat. No.: B14002773
CAS No.: 7501-74-8
M. Wt: 224.22 g/mol
InChI Key: IXMHBGPZAMEMMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-hydroxyethyl)-1,7-dimethylpurine-2,6-dione is a chemical compound with a complex structure that includes a purine ring substituted with hydroxyethyl and methyl groups

Preparation Methods

The synthesis of 3-(2-hydroxyethyl)-1,7-dimethylpurine-2,6-dione typically involves multiple steps. One common method includes the alkylation of a purine derivative with 2-chloroethanol under basic conditions to introduce the hydroxyethyl group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate. The methyl groups are introduced through methylation reactions using methyl iodide or dimethyl sulfate.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

3-(2-hydroxyethyl)-1,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and sulfonates.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger molecules.

Scientific Research Applications

3-(2-hydroxyethyl)-1,7-dimethylpurine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyethyl)-1,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets in biological systems. The hydroxyethyl group allows the compound to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The methyl groups may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

3-(2-hydroxyethyl)-1,7-dimethylpurine-2,6-dione can be compared with other purine derivatives such as caffeine and theobromine. While these compounds share a similar purine structure, the presence of the hydroxyethyl group in this compound provides unique chemical properties and potential applications. Similar compounds include:

    Caffeine: 1,3,7-trimethylxanthine

    Theobromine: 3,7-dimethylxanthine

    Theophylline: 1,3-dimethylxanthine

Properties

CAS No.

7501-74-8

Molecular Formula

C9H12N4O3

Molecular Weight

224.22 g/mol

IUPAC Name

3-(2-hydroxyethyl)-1,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C9H12N4O3/c1-11-5-10-7-6(11)8(15)12(2)9(16)13(7)3-4-14/h5,14H,3-4H2,1-2H3

InChI Key

IXMHBGPZAMEMMF-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2CCO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.